Ethyl 2-methyl-3-oxothiane-2-carboxylate
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Overview
Description
Ethyl 2-methyl-3-oxothiane-2-carboxylate is a chemical compound with the CAS Number: 69261-28-5 . It has a molecular weight of 202.27 . The IUPAC name for this compound is ethyl 2-methyl-3-oxotetrahydro-2H-thiopyran-2-carboxylate . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O3S/c1-3-12-8(11)9(2)7(10)5-4-6-13-9/h3-6H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 202.27 . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 2-methyl-3-oxothiane-2-carboxylate serves as a versatile compound in organic synthesis, demonstrating the capacity for diverse chemical transformations:
- Annulation Reactions : Utilized in phosphine-catalyzed annulation processes to create highly functionalized tetrahydropyridines, showcasing its role in constructing complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).
- Polymer Modification : Employed in the modification of poly(2-oxazoline)s, where it aids in adjusting the polymer properties such as cloud point and glass transition temperatures. This highlights its potential in biomedical applications (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).
- Synthesis of Antiallergy Agents : Acts as a precursor in the synthesis of novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives with demonstrated antiallergenic activity, indicating its relevance in developing therapeutic agents (Temple et al., 1979).
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its utility in synthesizing compounds with potential biological activities:
- Antimicrobial and Anti-inflammatory Agents : The compound has been converted into various derivatives that exhibit promising antimicrobial and anti-inflammatory activities, suggesting its applicability in creating new therapeutic molecules (Narayana et al., 2006).
- Liquid Crystal Displays : Synthesized derivatives of this compound have shown potential as dyes for liquid crystal displays, indicating its role in the development of electronic display technologies (Bojinov & Grabchev, 2003).
Safety and Hazards
For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers or technical documents related to Ethyl 2-methyl-3-oxothiane-2-carboxylate .
properties
IUPAC Name |
ethyl 2-methyl-3-oxothiane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-3-12-8(11)9(2)7(10)5-4-6-13-9/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRFOXXLBNRKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)CCCS1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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